molecular formula C18H29NO4 B8055620 (2S)-4-methyl-2-[[2-[(1R,2R)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetyl]amino]pentanoic acid

(2S)-4-methyl-2-[[2-[(1R,2R)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetyl]amino]pentanoic acid

Cat. No.: B8055620
M. Wt: 323.4 g/mol
InChI Key: BDUIIOHQSYPXRT-CLDKDVBBSA-N
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Description

(2S)-4-methyl-2-[[2-[(1R,2R)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetyl]amino]pentanoic acid is a complex organic compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-methyl-2-[[2-[(1R,2R)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetyl]amino]pentanoic acid typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentanone and pent-2-enal.

    Formation of Key Intermediates: The initial steps involve the formation of key intermediates through aldol condensation and subsequent cyclization reactions.

    Chiral Resolution: The chiral centers are introduced and resolved using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.

    Final Coupling: The final step involves coupling the intermediate with 4-methyl-2-aminopentanoic acid under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis, focusing on scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl ring, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or alkanes.

    Substitution: The amino and carboxyl groups can participate in substitution reactions, forming amides, esters, or other derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Acyl chlorides, alkyl halides, and anhydrides.

Major Products

The major products formed from these reactions include various derivatives such as alcohols, esters, amides, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique stereochemistry and reactivity. It serves as a model compound for understanding chiral synthesis and the behavior of complex organic molecules.

Biology

Biologically, the compound may interact with specific enzymes or receptors, making it a candidate for studying enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, (2S)-4-methyl-2-[[2-[(1R,2R)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetyl]amino]pentanoic acid is explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry

Industrially, the compound can be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals, leveraging its complex structure and reactivity.

Mechanism of Action

The mechanism of action of (2S)-4-methyl-2-[[2-[(1R,2R)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetyl]amino]pentanoic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-4-methyl-2-[[2-[(1R,2R)-3-oxo-2-[(Z)-hex-2-enyl]cyclopentyl]acetyl]amino]pentanoic acid: Similar structure with a hexenyl group instead of a pentenyl group.

    (2S)-4-methyl-2-[[2-[(1R,2R)-3-oxo-2-[(Z)-but-2-enyl]cyclopentyl]acetyl]amino]pentanoic acid: Contains a butenyl group, offering different reactivity and biological activity.

Uniqueness

The uniqueness of (2S)-4-methyl-2-[[2-[(1R,2R)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetyl]amino]pentanoic acid lies in its specific stereochemistry and the presence of the pentenyl group, which can influence its reactivity and interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2S)-4-methyl-2-[[2-[(1R,2R)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetyl]amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO4/c1-4-5-6-7-14-13(8-9-16(14)20)11-17(21)19-15(18(22)23)10-12(2)3/h5-6,12-15H,4,7-11H2,1-3H3,(H,19,21)(H,22,23)/b6-5-/t13-,14-,15+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUIIOHQSYPXRT-CLDKDVBBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC1C(CCC1=O)CC(=O)NC(CC(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C[C@@H]1[C@H](CCC1=O)CC(=O)N[C@@H](CC(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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